REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N+:8]([C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1)([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:15]2[CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=[CH:13][CH:14]=2)[CH:3]=1 |f:2.3.4,^1:35,37,56,75|
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Name
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|
Quantity
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8.53 g
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Type
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reactant
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Smiles
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BrC=1C=NC=CC1
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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90 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed gently in a nitrogen atmosphere overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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FILTRATION
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Details
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is filtered
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Type
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ADDITION
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Details
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water (600 ml) is added to the filtrate
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Type
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FILTRATION
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Details
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The precipitate is filtered off
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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This crude product is dissolved in hot water (400 ml) with addition of hydrochloric acid (25 ml, 4 M)
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Type
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FILTRATION
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Details
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The mixture is filtered while still hot
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Type
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TEMPERATURE
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Details
|
The filtrate is cooled in an ice bath
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Type
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CUSTOM
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Details
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pure 3-(3-pyridyl)-nitrobenzene is precipitated by addition of 12 M NaOH
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Name
|
|
Type
|
|
Smiles
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N1=CC(=CC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |